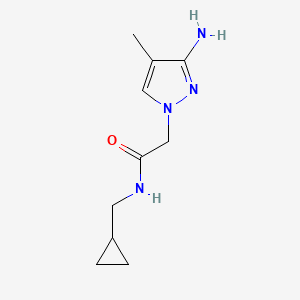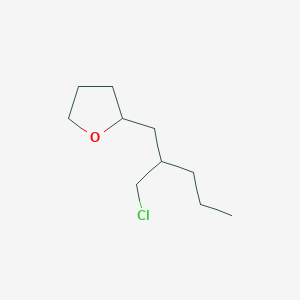
2-((Azetidin-3-ylmethyl)thio)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Azetidin-3-ylmethyl)thio)ethan-1-ol is a chemical compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles, which are known for their unique reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol typically involves the following steps:
Formation of Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions, such as the intramolecular amination of amino alcohols or the cyclization of amino acids.
Thiolation: : The azetidine ring is then functionalized with a thiol group using reagents like thiourea or thiolating agents.
Alcohol Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Azetidin-3-ylmethyl)thio)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The azetidine ring can be reduced to form a corresponding amine.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Disulfides: : Resulting from the oxidation of the thiol group.
Amines: : Formed through the reduction of the azetidine ring.
Halides and Esters: : Produced from substitution reactions involving the hydroxyl group.
Applications De Recherche Scientifique
2-((Azetidin-3-ylmethyl)thio)ethan-1-ol has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
2-((Azetidin-3-ylmethyl)thio)ethan-1-ol can be compared with other azetidine derivatives, such as 2-azetidin-3-ylmethyl-pyridine trifluoroacetate and various amino acid derivatives. These compounds share the azetidine ring but differ in their functional groups and potential applications. The uniqueness of this compound lies in its combination of thiol and alcohol groups, which provides distinct reactivity and utility.
List of Similar Compounds
2-Azetidin-3-ylmethyl-pyridine trifluoroacetate
2-Cyanobenzothiazoles
Novel Benzo[b][1,6]naphthyridine derivatives
Amino acid derivatives
Propriétés
Formule moléculaire |
C6H13NOS |
|---|---|
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
2-(azetidin-3-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C6H13NOS/c8-1-2-9-5-6-3-7-4-6/h6-8H,1-5H2 |
Clé InChI |
UJGWZANTQIFCQP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)

![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)




![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)



![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
